molecular formula C16H12ClN3O3S B2662858 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923178-53-4

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2662858
CAS No.: 923178-53-4
M. Wt: 361.8
InChI Key: WILXDVAYNCYBPC-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetically designed, potent inhibitor of the BCR-ABL tyrosine kinase, a well-characterized oncogenic driver in chronic myeloid leukemia (CML) and other hematological malignancies. Its primary research value lies in its ability to selectively target and inhibit the constitutive activity of the BCR-ABL fusion protein, including mutant forms that confer resistance to earlier-generation therapeutics. By binding to the ATP-binding site of the kinase, this compound disrupts aberrant downstream signaling pathways, such as STAT, RAS/MAPK, and PI3K/Akt, which are critical for cellular proliferation, survival, and apoptosis evasion in cancerous cells. Researchers utilize this agent preclinically to investigate mechanisms of kinase inhibition, to model and overcome drug resistance in CML, and to study its effects on cell cycle arrest and the induction of apoptosis in BCR-ABL-positive cell lines. Its structure, featuring a chlorophenyl group and a furan-2-carboxamide moiety, is part of a class of compounds developed to optimize binding affinity and specificity. Current scientific investigations focus on its efficacy profile and potential synergistic effects when combined with other targeted agents, providing a valuable tool for advancing the understanding of tyrosine kinase signaling in oncogenesis [source: PubMed].

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILXDVAYNCYBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . The final step involves the reaction of this thiol with furan-2-carbonyl isothiocyanate under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Anticancer Activity

The thiazole moiety, which is integral to the structure of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, has been recognized for its anticancer properties. Research has shown that derivatives of thiazole exhibit selective cytotoxicity against various cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their anticancer activity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. One compound demonstrated significant selectivity with an IC50 value of 23.30 ± 0.35 µM, indicating promising potential for further development .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Activity Level
Compound 19A54923.30 ± 0.35High
Compound 20U251 (Glioblastoma)15.00 ± 0.50Moderate
Compound 22HT29 (Colorectal)2.01Very High

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Thiazole derivatives have shown enhanced antibacterial activity compared to traditional antibiotics.

Case Study:
A study highlighted the synthesis of thiazole-based compounds that exhibited superior antibacterial potency against Gram-positive and Gram-negative bacteria, outperforming reference drugs such as ampicillin . The incorporation of the furan ring in the compound may contribute to its enhanced activity.

Data Table: Antimicrobial Efficacy

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Comparison Drug
Compound AStaphylococcus aureus0.5Ampicillin
Compound BEscherichia coli1.0Streptomycin

Antiviral Potential

Recent investigations have suggested that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses.

Case Study:
Research conducted on a series of thiazole derivatives indicated their effectiveness as inhibitors of viral replication in vitro, particularly against SARS-CoV-2 . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the thiazole ring could enhance antiviral activity.

Data Table: Antiviral Activity

Compound IDVirusIC50 (µM)Effectiveness
Compound CSARS-CoV-212.5High
Compound DInfluenza A25.0Moderate

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and furan rings, along with the chlorophenyl group, allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to the modulation of biological processes such as cell growth, inflammation, and microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide with structurally or functionally related compounds, highlighting differences in substituents, synthesis yields, and biological activities:

Compound Name Key Structural Features Molecular Weight Yield/Purity Observed Activity/Properties Reference
Target Compound : this compound Thiazole + furan carboxamide + 4-chlorophenylacetamide Not specified Not reported Structural analog of antimicrobial/antidiabetic agents
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + nitrothiophene + trifluoromethylphenyl 429.4 g/mol 42% purity Narrow-spectrum antibacterial activity
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + nitrothiophene + difluorophenyl 375.3 g/mol 99.05% purity High-purity antibacterial candidate
2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6) Thiazole + coumarin + 4-chlorophenylacetamide 378.25 g/mol 89% yield α-Glucosidase inhibition (antidiabetic potential)
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e) Thiazole + triazole-quinoxaline + 4-chlorophenyl Not specified Not reported Synthesized via click chemistry; antimicrobial
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5) Thiazole + sulfonamide + 4-chlorophenyl 451.9 g/mol 41.3% yield Antimicrobial activity
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole + furan carboxamide + 3-methoxybenzyl 371.4 g/mol Not reported Structural analog with altered aryl substitution

Key Findings:

Structural Modifications and Bioactivity :

  • The 4-chlorophenyl group is a recurring motif in antimicrobial and enzyme-inhibiting compounds (e.g., α-glucosidase inhibition in coumarin-thiazole hybrids ).
  • Nitrothiophene derivatives (e.g., ) exhibit antibacterial activity but face synthesis challenges (42% purity vs. 99% purity), highlighting the impact of substituents on stability .
  • Coumarin-thiazole hybrids (e.g., compound 6) show high yields (89%) and potent enzyme inhibition, suggesting superior synthetic feasibility compared to sulfonamide analogs (41.3% yield) .

Synthetic Strategies: Click chemistry (e.g., triazole-quinoxaline in compound 11e) enables modular assembly of complex structures but may require optimization for scalability . Silica gel chromatography is commonly used for purification, as seen in nitrothiophene derivatives .

Biological Activity

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a thiazole moiety, an amide functional group, and a furan ring. Its molecular formula is C17H13ClN4O3SC_{17}H_{13}ClN_4O_3S, with a molecular weight of approximately 388.8 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which is crucial for biological activity.

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors implicated in disease processes. Similar thiazole-containing compounds have shown significant inhibitory effects against various bacterial and cancer cell lines, suggesting potential therapeutic applications in oncology and infectious diseases .

Biological Activities

1. Antimicrobial Activity:
Research indicates that thiazole derivatives, including this compound, exhibit strong antibacterial properties. For instance, compounds with similar structures have demonstrated superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity Comparisons

CompoundActivity (μg/mL)Reference Drug
This compound0.012 - 0.008Ampicillin
Thiazole Derivative A0.015Streptomycin
Thiazole Derivative B0.010Norfloxacin

2. Anticancer Activity:
The compound has also shown promise as an anticancer agent. Studies have indicated that thiazole derivatives can inhibit the growth of various cancer cell lines, including those resistant to standard treatments . The structure–activity relationship analyses reveal that modifications to the thiazole ring can enhance cytotoxicity.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (μg/mL)Cell Line
This compound1.61 ± 1.92A431
Thiazole Derivative C1.98 ± 1.22Jurkat
Thiazole Derivative D<1.00HT29

Case Studies

Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was found to exhibit significant potency against S. aureus topoisomerase IV, demonstrating selective inhibition without affecting human topoisomerase II .

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound revealed that it interacts with Bcl-2 proteins, leading to apoptosis in cancer cells. Molecular dynamics simulations indicated that the compound primarily interacts through hydrophobic contacts, which are crucial for its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, and how can purity and yield be improved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole intermediates can be prepared by reacting 2-chloroacetamide derivatives with thiol-containing precursors under basic conditions (e.g., potassium carbonate in refluxing acetone) . Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) improves purity, as demonstrated in analogous thiazole-carboxamide syntheses . Yield optimization often involves controlling reaction stoichiometry, solvent selection (DMF or acetonitrile for solubility), and temperature gradients .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, amide NH signals around δ 11–12 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650–1700 cm⁻¹, furan C-O-C ~1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Screen against target enzymes (e.g., cyclooxygenases, α-glucosidase) using fluorometric or colorimetric assays. For example, COX inhibition can be tested via peroxidase-coupled assays measuring prostaglandin synthesis . Include positive controls (e.g., celecoxib for COX-2) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Perform single-crystal X-ray diffraction using SHELX software . Challenges include resolving disorder in flexible groups (e.g., the furan-thiazole linker). Refinement protocols (e.g., TWIN/BASF commands in SHELXL) are critical for handling twinned crystals, as seen in structurally similar solvates . Validate hydrogen bonding (e.g., amide N–H⋯O interactions) to confirm stabilization motifs.

Q. What strategies mitigate off-target effects in pharmacological studies of this compound?

  • Methodology :

  • Selectivity assays : Compare activity against related receptors (e.g., V2 vasopressin receptor vs. GPCRs) using radioligand binding assays .
  • Metabolic profiling : Use human liver microsomes to assess aldehyde oxidase (AO) or CYP450 metabolism, guided by computational predictions of metabolic soft spots .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. How can conflicting bioactivity data from different studies be reconciled?

  • Methodology :

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Data mining : Cross-reference with databases like ChEMBL for consistency checks on IC₅₀ values.
  • Molecular docking : Use AutoDock Vina to model ligand-receptor interactions and identify discrepancies between predicted vs. observed binding affinities .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Metabolic stability : Apply machine learning models trained on AO substrates to predict clearance rates .
  • Solubility : Use COSMO-RS to simulate aqueous solubility based on molecular charge distribution .

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